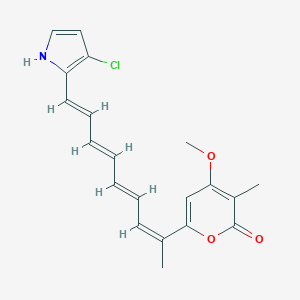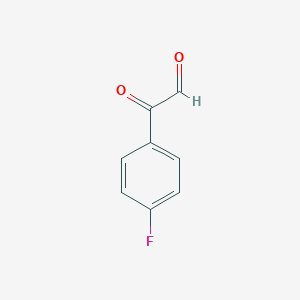![molecular formula C16H16N5O7P B140458 [(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate CAS No. 131759-78-9](/img/structure/B140458.png)
[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-naphthoic acid phenyl ester ([(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate) is an organic compound with significant applications in various fields of science and industry. It is known for its unique chemical properties and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-naphthoic acid phenyl ester typically involves the esterification of 3-Hydroxy-2-naphthoic acid with phenol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Hydroxy-2-naphthoic acid phenyl ester follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-naphthoic acid phenyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
3-Hydroxy-2-naphthoic acid phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biochemical assays and as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-2-naphthoic acid phenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-naphthoic acid phenyl ester
- 4-Hydroxy-3-naphthoic acid phenyl ester
- 3-Hydroxy-2-naphthoic acid methyl ester
Uniqueness
3-Hydroxy-2-naphthoic acid phenyl ester stands out due to its specific structural features, which confer unique reactivity and biological activity. Its phenyl ester group enhances its stability and solubility, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
131759-78-9 |
|---|---|
Molecular Formula |
C16H16N5O7P |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H16N5O7P/c22-5-12-11(28-29(24,25)26)4-13(27-12)21-6-17-14-15(21)18-7-20-10-2-1-8(23)3-9(10)19-16(14)20/h1-3,6-7,11-13,22-23H,4-5H2,(H2,24,25,26)/t11-,12+,13+/m0/s1 |
InChI Key |
IMNFLUONUSPKDX-YNEHKIRRSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O |
Synonyms |
3'-hydroxy-1,N(6)-benzetheno-2'-deoxyadenosine 3'-phosphate 3-HNFAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)


![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)





![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)


